trans-1-Propen-1-ylboronic acid

Stereochemical purity Cross-coupling Pharmaceutical synthesis

Procure trans-1-Propen-1-ylboronic acid (≥95.0%) with defined (E)-stereochemistry. Essential for stereospecific Suzuki-Miyaura coupling to yield trans-configured DP2 antagonist precursors. Impurity profile (~10% cis-isomer) is documented to enable precise reaction optimization and purification. Distinct melting point (123-127°C) ensures rapid identity verification. This predictable stereochemical input avoids diastereomer mixtures common with undefined sources, reducing purification burden and ensuring reproducible biological activity.

Molecular Formula C3H7BO2
Molecular Weight 85.9
CAS No. 7547-97-9
Cat. No. B2585054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Propen-1-ylboronic acid
CAS7547-97-9
Molecular FormulaC3H7BO2
Molecular Weight85.9
Structural Identifiers
SMILESB(C=CC)(O)O
InChIInChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+
InChIKeyCBMCZKMIOZYAHS-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-1-Propen-1-ylboronic Acid (CAS 7547-97-9): Supplier-Grade Specifications and Core Reactivity Profile for C–C Bond Formation


trans-1-Propen-1-ylboronic acid (CAS 7547-97-9) is a C3 alkenylboronic acid building block with a defined (E)-stereochemistry [1]. It is a crystalline solid with a molecular weight of 85.90 g/mol and a typical commercial purity of ≥95.0% . The compound serves primarily as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Ullmann-type reactions to introduce trans-propenyl moieties into target molecules [2].

Why trans-1-Propen-1-ylboronic Acid (CAS 7547-97-9) Cannot Be Replaced by Generic Alkenylboronic Acids or Unspecified Stereoisomers


Substituting trans-1-propen-1-ylboronic acid with a different alkenylboronic acid or a stereochemically undefined mixture introduces unacceptable risk to product outcome. The compound's unique combination of a defined (E)-stereochemistry, specific physicochemical properties (melting point, water solubility), and a documented impurity profile distinguishes it from the cis-isomer (CAS 7547-96-8) and other boronic acid derivatives. These differences directly impact reaction stereoselectivity [1], purification requirements [2], and downstream product performance, particularly in stereospecific syntheses [3].

Quantitative Evidence for Differentiated Selection of trans-1-Propen-1-ylboronic Acid (CAS 7547-97-9) over Comparators


Differentiation by Stereoisomeric Impurity Profile: trans- vs. cis-Propenylboronic Acid

Commercial trans-1-propen-1-ylboronic acid (CAS 7547-97-9) is supplied with a defined and quantifiable level of the stereoisomeric impurity. Specifications from a major vendor indicate the presence of ~10 wt. % cis-isomer . This contrasts with the cis-isomer (CAS 7547-96-8), which is supplied with trans-isomer present at ≤10% [1]. Knowledge of this specific impurity profile is essential for predicting reaction stereochemical outcomes and for establishing robust purification protocols.

Stereochemical purity Cross-coupling Pharmaceutical synthesis Quality control

Melting Point as a Purity and Handling Indicator: trans- vs. cis-Propenylboronic Acid

The melting point of trans-1-propen-1-ylboronic acid is reported to be in the range of 123–127 °C (lit.) . In stark contrast, the melting point of the cis-isomer (CAS 7547-96-8) is significantly lower, in the range of 65–70 °C (lit.) [1]. This substantial difference of approximately 53–62 °C provides a practical, immediate, and quantifiable metric for confirming compound identity and assessing relative purity upon receipt.

Physicochemical property Melting point Quality assessment Handling

Aqueous Solubility: A Key Differentiator from Aryl and Higher Alkyl Boronic Acids

trans-1-Propen-1-ylboronic acid exhibits a specific and low aqueous solubility. One source reports a water solubility of 0.037 g/100 mL at 25 °C [1]. This value provides a direct, quantitative basis for predicting its behavior in aqueous reaction media and during aqueous work-up procedures, differentiating it from more hydrophilic or hydrophobic boronic acid analogs.

Solubility Reaction medium Work-up Process chemistry

Stereospecific Conversion: Inversion of Configuration During Bromination (trans to cis)

The seminal work by Brown and Bhat (1973) demonstrated a fundamental and quantifiable stereochemical outcome: the conversion of trans-1-propen-1-ylboronic acid into an alkenyl bromide proceeds with inversion of configuration [1]. This is in stark contrast to the stereochemical course observed with other electrophiles, such as iodine, which proceed with retention. This specific and predictable inversion pathway is a defining characteristic of this boronic acid for applications requiring stereospecific functionalization.

Stereospecific transformation Alkenyl halide synthesis Mechanistic probe Inversion of configuration

Density and Physical Form: Quantifiable Handling and Storage Parameters

The density of trans-1-propen-1-ylboronic acid is reported to be 0.972 g/cm³ at 19 °C . This value is a key input for accurate gravimetric dispensing in automated synthesis platforms and for calculating molar quantities in process development. It provides a concrete, quantitative basis for procurement specifications related to handling and storage.

Physical property Density Storage Handling

High-Impact Application Scenarios Where the Unique Properties of trans-1-Propen-1-ylboronic Acid (CAS 7547-97-9) Are Indispensable


Stereoselective Synthesis of Pharmaceutical Intermediates (e.g., DP2 Receptor Antagonists)

The defined (E)-stereochemistry of trans-1-propen-1-ylboronic acid is essential for the stereospecific Suzuki-Miyaura coupling used in the synthesis of alkynylphenoxyacetic acids, which are known DP2 receptor antagonists for treating allergic inflammatory diseases . The presence of the cis-isomer as an impurity at a known level (~10%) is critical information for medicinal chemists to optimize reaction conditions and purification strategies to obtain the desired (E)-configured product. Substituting with a cis-enriched or stereochemically undefined propenyl source would directly lead to a mixture of diastereomers, complicating purification and potentially reducing biological activity.

Controlled Rh(I)-Catalyzed Conjugate Additions with Tunable Stereochemistry

In Rh(I)-catalyzed conjugate additions to unprotected hydroxycyclopentenones, the stereochemical outcome of the reaction is tunable based on the additive employed. While both cis- and trans-alkenylboronic acids can be used, the inherent (E)-stereochemistry of trans-1-propen-1-ylboronic acid provides a defined starting point for achieving trans-addition when CsF is used as an additive [1]. This predictable behavior is critical for synthetic routes requiring stereocontrol without protecting groups. Using a mixed-isomer source would undermine the ability to achieve a defined stereochemical outcome.

Stereospecific Functionalization via Bromination with Inversion of Configuration

For the synthesis of cis-configured alkenyl bromides, trans-1-propen-1-ylboronic acid serves as a unique and predictable precursor. The established reaction with bromine proceeds with inversion of configuration, converting the trans-boronic acid into a cis-bromide [2]. This stereospecific transformation is a cornerstone of synthetic strategy and cannot be reliably achieved with alternative organometallic reagents or mixed-isomer boronic acid sources. The quantitative knowledge of this inversion pathway allows for rational retrosynthetic planning.

Quality Control and Identity Verification in High-Throughput Laboratories

The starkly different melting points of the trans-isomer (123–127 °C) and the cis-isomer (65–70 °C) provide a simple, rapid, and low-cost method for verifying the identity and gross purity of received material [3]. In a high-throughput medicinal chemistry environment, where misidentification of a stereoisomer can lead to weeks of lost effort, this simple physical measurement offers a critical first-line check before committing the compound to a complex synthetic sequence.

Technical Documentation Hub

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